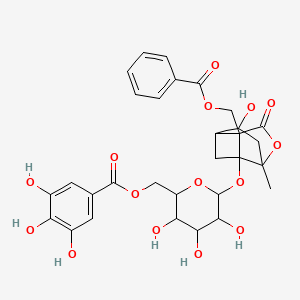

6'-O-Galloylalbiflorin

説明

6'-O-Galloylalbiflorin (CAS: 929042-36-4) is a monoterpene glycoside derivative isolated from the roots of Paeonia lactiflora (white peony), a plant widely used in traditional Chinese medicine . Its molecular formula is C₃₀H₃₂O₁₅, with a molecular weight of 632.56–632.57 . Structurally, it consists of an albiflorin core (a tricyclic monoterpene glycoside) esterified with a galloyl group at the 6'-position of the glucose moiety .

特性

分子式 |

C30H32O15 |

|---|---|

分子量 |

632.6 g/mol |

IUPAC名 |

[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |

InChIキー |

NKYKOCKNAQIWRZ-UHFFFAOYSA-N |

正規SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Galloylalbiflorin typically involves the esterification of albiflorin with gallic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the galloyl ester at the 6’ position of albiflorin .

Industrial Production Methods: Industrial production of 6’-O-Galloylalbiflorin is primarily achieved through extraction from the roots of Paeonia lactiflora. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the desired compound .

化学反応の分析

Types of Reactions: 6’-O-Galloylalbiflorin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the galloyl moiety can be oxidized to form quinones.

Reduction: The carbonyl group in the lactone ring can be reduced to form the corresponding alcohol.

Substitution: The ester linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

科学的研究の応用

6’-O-Galloylalbiflorin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

6'-O-ガロイルアルビフロリンの作用機序には、アンドロゲン受容体との相互作用が含まれます。アンドロゲンの生合成や作用を阻害する拮抗薬として作用します。 この阻害は、アンドロゲン依存性細胞の増殖を阻害することができ、そのため、癌治療の候補物質となります . 分子標的にはアンドロゲン受容体があり、関与する経路はアンドロゲンシグナル伝達に関連しています .

類似化合物:

アルビフロリン: 6'-O-ガロイルアルビフロリンの母体化合物であり、からも単離されています。

パエオニフロリン: Paeonia lactiflora由来の別のモノテルペン配糖体であり、抗炎症作用と神経保護作用で知られています.

6'-O-ガロイルアルビフロリンの独自性: 6'-O-ガロイルアルビフロリンは、ガロイル置換基の存在により独特であり、アンドロゲン拮抗作用や抗腫瘍作用などの追加的な生物活性を付与します。 これにより、母体化合物であるアルビフロリンやその他の類似の配糖体とは区別されます .

類似化合物との比較

Key Properties:

- Physical State : White crystalline powder .

- Purity : ≥98% (determined by HPLC) .

- Pharmacological Activity : Acts as a competitive androgen receptor (AR) antagonist, inhibiting testosterone and dihydrotestosterone (DHT)-induced AR activation .

- Applications : Used in pharmaceutical research for anti-androgenic therapies and hormone-related disorder studies .

Comparison with Similar Compounds

The biological activity and chemical properties of 6'-O-Galloylalbiflorin are influenced by its structural features, particularly the position and type of acyl groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs from Paeonia lactiflora

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism: The anti-androgenic activity of 6'-O-Galloylalbiflorin is attributed to the 6'-galloyl substitution, which optimizes steric interactions with the AR ligand-binding domain. In contrast, 4-O-Galloylalbiflorin (galloyl at 4'-position) shows weaker binding due to altered spatial orientation . 6'-O-Galloylpaeoniflorin, a positional isomer of albiflorin, exhibits divergent bioactivity (e.g., hepatoprotective effects) due to differences in the monoterpene core structure .

Role of the Galloyl Group :

- The galloyl moiety enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. Albiflorin, lacking this group, shows minimal anti-androgenic activity .

Functional Analogs in Anti-Androgen Research

Table 2: Anti-Androgenic Activity Comparison

Key Findings:

- 6'-O-Galloylalbiflorin demonstrates 3-fold higher potency than pentagalloylglucose, likely due to its monoterpene backbone enabling deeper penetration into the AR binding pocket .

- Compared to synthetic AR antagonists like bicalutamide, 6'-O-Galloylalbiflorin has lower potency but offers fewer off-target effects, making it a candidate for natural anti-androgen therapies .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Significance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。